Acridinium, 3,6-bis(dimethylamino)-10-methyl-
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Overview
Description
Acridinium, 3,6-bis(dimethylamino)-10-methyl-, is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been actively researched due to their wide range of applications in pharmacology, photophysics, and material sciences . This compound is known for its rigid structure, planarity, high thermal stability, and ability to donate electrons .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of acridine with dimethylamine in the presence of a catalyst . The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Acridinium, 3,6-bis(dimethylamino)-10-methyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroacridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 9-position of the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives.
Scientific Research Applications
Acridinium, 3,6-bis(dimethylamino)-10-methyl-, has numerous applications in scientific research:
Mechanism of Action
The primary mechanism of action of acridinium, 3,6-bis(dimethylamino)-10-methyl-, involves DNA intercalation. The planar structure of the acridine core allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and affecting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions .
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: Another acridine derivative used as a fluorescent dye.
Proflavine: Known for its antibacterial properties and DNA intercalation ability.
Acriflavine: A mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine, used as an antibacterial agent.
Uniqueness
Acridinium, 3,6-bis(dimethylamino)-10-methyl-, is unique due to its specific substitution pattern, which enhances its electron-donating ability and fluorescence properties. This makes it particularly useful in applications requiring high thermal stability and strong fluorescence .
Properties
CAS No. |
21629-01-6 |
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Molecular Formula |
C18H22N3+ |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3-N,3-N,6-N,6-N,10-pentamethylacridin-10-ium-3,6-diamine |
InChI |
InChI=1S/C18H22N3/c1-19(2)15-8-6-13-10-14-7-9-16(20(3)4)12-18(14)21(5)17(13)11-15/h6-12H,1-5H3/q+1 |
InChI Key |
YKPPAAHACUEQSE-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C |
Origin of Product |
United States |
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